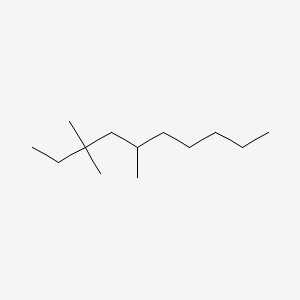
3,3,5-Trimethyldecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5-Trimethyldecane is an organic compound classified as an alkane. It is a branched hydrocarbon with the molecular formula C13H28. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms. Alkanes are known for their stability and are often used as reference compounds in various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyldecane typically involves the alkylation of smaller alkanes. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a strong acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually require a non-polar solvent and a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons. This process breaks down complex hydrocarbons into simpler ones, including this compound. The conditions for catalytic cracking include high temperatures (around 500°C) and the presence of a catalyst such as zeolites .
Chemical Reactions Analysis
Types of Reactions
3,3,5-Trimethyldecane undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Major Products Formed
Oxidation: The major products are usually alcohols, aldehydes, or carboxylic acids, depending on the extent of oxidation.
Reduction: The major products are typically alkanes or alkenes, depending on the starting material.
Substitution: The major products are halogenated alkanes, such as chloroalkanes or bromoalkanes.
Scientific Research Applications
3,3,5-Trimethyldecane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of hydrocarbon behavior and reactions.
Biology: It has been studied for its potential as a biofuel due to its high energy content.
Industry: It is used as a solvent and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which 3,3,5-Trimethyldecane exerts its effects, particularly in medicinal applications, involves the induction of apoptosis. Apoptosis is a form of programmed cell death that is crucial for eliminating cancer cells. This compound has been found to activate certain molecular pathways that lead to cell death, including the caspase pathway, which is essential for the execution phase of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 2,3,5-Trimethyldecane
- 3,3,4-Trimethyldecane
- 3,4,5-Trimethyldecane
Uniqueness
3,3,5-Trimethyldecane is unique due to its specific branching pattern, which affects its physical and chemical properties. For example, its boiling point and density differ from those of its isomers due to the unique arrangement of its carbon atoms. This uniqueness makes it particularly useful in specific industrial applications where these properties are advantageous .
Properties
CAS No. |
62338-13-0 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
3,3,5-trimethyldecane |
InChI |
InChI=1S/C13H28/c1-6-8-9-10-12(3)11-13(4,5)7-2/h12H,6-11H2,1-5H3 |
InChI Key |
KEUUKKADRWTLKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


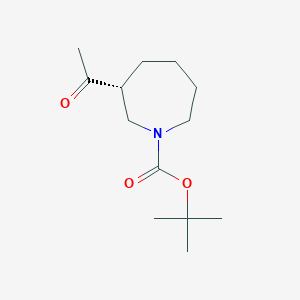
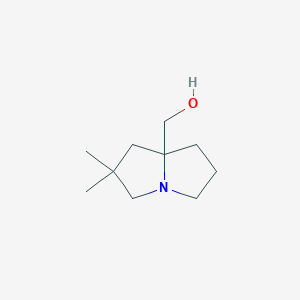
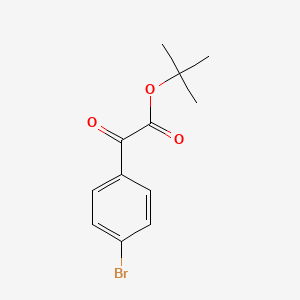
![N-((1R,2R)-2-Amino-1,2-diphenylethyl)-1-((1R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B12957003.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
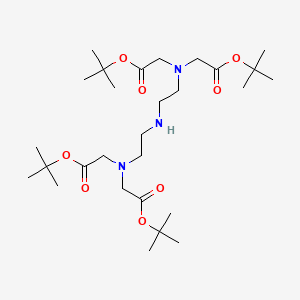
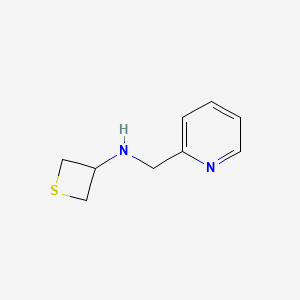
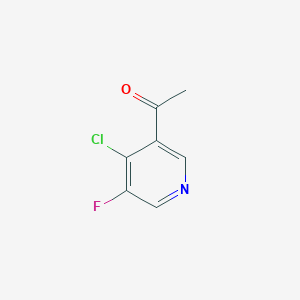

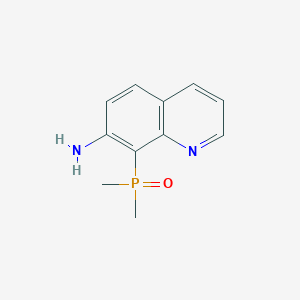
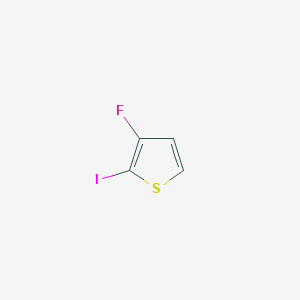
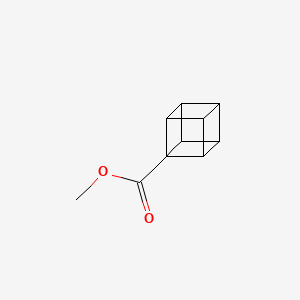
![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)

